molecular formula C21H25NO4 B1679856 beta-Norcoralydine CAS No. 523-02-4

beta-Norcoralydine

Cat. No.: B1679856
CAS No.: 523-02-4
M. Wt: 355.4 g/mol
InChI Key: YOAUKNYXWBTMMF-KRWDZBQOSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of beta-Norcoralydine involves the decarboxylation of 2,3,10,11-tetramethoxy-12-carboxy-5,6,13,13a-tetrahydro-8H-dibenzo(a,g)quinolizine. This process starts with the saponification of 2,3,10,11-tetramethoxy-12-carbomethoxy-5,6,13,13a-tetrahydro-8H-dibenzo(a,g)quinolizine to yield the corresponding amino acid. The amino acid is then decarboxylated at 320°C under vacuum to produce this compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the synthetic route described above can be scaled up for larger production. The key steps involve careful control of reaction conditions, particularly temperature and vacuum, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Beta-Norcoralydine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinolizinium salts.

    Reduction: Reduction reactions can convert this compound to its dihydro derivatives.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products:

    Oxidation: Quinolizinium salts.

    Reduction: Dihydro-beta-Norcoralydine derivatives.

    Substitution: Functionalized this compound derivatives with different substituents.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other complex alkaloids and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of beta-Norcoralydine involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but studies suggest that this compound may influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Beta-Norcoralydine can be compared with other proto-berberine alkaloids, such as:

    Berberine: Known for its antimicrobial and anti-inflammatory properties.

    Palmatine: Exhibits similar biological activities to this compound but with different potency and selectivity.

    Jatrorrhizine: Another proto-berberine alkaloid with potential therapeutic applications.

Uniqueness: this compound is unique due to its specific chemical structure and the presence of multiple methoxy groups, which contribute to its distinct chemical and biological properties .

Properties

CAS No.

523-02-4

Molecular Formula

C21H25NO4

Molecular Weight

355.4 g/mol

IUPAC Name

(13aS)-2,3,10,11-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline

InChI

InChI=1S/C21H25NO4/c1-23-18-8-13-5-6-22-12-15-10-20(25-3)19(24-2)9-14(15)7-17(22)16(13)11-21(18)26-4/h8-11,17H,5-7,12H2,1-4H3/t17-/m0/s1

InChI Key

YOAUKNYXWBTMMF-KRWDZBQOSA-N

Isomeric SMILES

COC1=C(C=C2[C@@H]3CC4=CC(=C(C=C4CN3CCC2=C1)OC)OC)OC

SMILES

COC1=C(C=C2C3CC4=CC(=C(C=C4CN3CCC2=C1)OC)OC)OC

Canonical SMILES

COC1=C(C=C2C3CC4=CC(=C(C=C4CN3CCC2=C1)OC)OC)OC

Appearance

Solid powder

6872-27-1
13407-95-9
4216-86-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Norcoralydine;  l-Xylopinine;  NSC 23898;  NSC-23898;  NSC23898;  S-(-)-Xylopinine;  O-Methylgovanine; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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